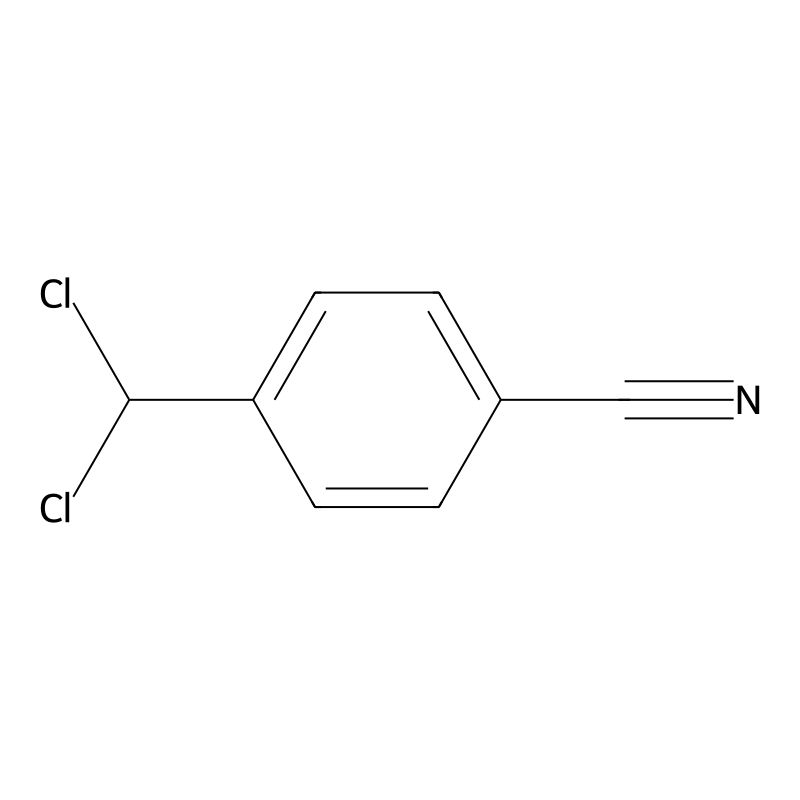

4-(Dichloromethyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Dichloromethyl)benzonitrile is a chemical compound with the molecular formula CHClN. It features a benzene ring substituted with both a dichloromethyl group and a nitrile group. The presence of two chlorine atoms on the methylene carbon enhances its reactivity, making it a valuable intermediate in organic synthesis. This compound is typically encountered as a colorless to light yellow liquid or solid, depending on its purity and temperature.

- Nucleophilic Substitution: The dichloromethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amines or ethers.

- Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

- Coupling Reactions: It can participate in coupling reactions, particularly with organometallic reagents, to form biaryl compounds.

Several methods exist for synthesizing 4-(dichloromethyl)benzonitrile:

- Chloromethylation of Benzenes: The compound can be synthesized by chloromethylating benzonitrile using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst.

- Direct Halogenation: Direct halogenation of 4-bromobenzonitrile with chlorine gas under controlled conditions can yield 4-(dichloromethyl)benzonitrile.

- From 4-(Chloromethyl)benzonitrile: A precursor compound, 4-(chloromethyl)benzonitrile, can be treated with thionyl chloride to introduce additional chlorine atoms.

4-(Dichloromethyl)benzonitrile has several applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals, agrochemicals, and dyes.

- Material Science: Used in the production of polymers and resins due to its reactive functional groups.

- Fluorescent Dyes: It can be utilized in the synthesis of fluorescent brighteners that are employed in detergents and plastics.

Several compounds share structural similarities with 4-(dichloromethyl)benzonitrile. The following table highlights these compounds and their unique characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Chloromethyl)benzonitrile | CHClN | Contains one chlorine atom; used as a precursor |

| 4-(Bromomethyl)benzonitrile | CHBrN | Bromine instead of chlorine; different reactivity |

| 1-(Chloromethyl)-3-methylbenzene | CHCl | Methyl substitution at position 3 alters properties |

| 4-(Trifluoromethyl)benzonitrile | CHFN | Trifluoromethyl group increases lipophilicity |

| 4-Aminobenzonitrile | CHN | Amino group introduces basicity and potential bioactivity |

Uniqueness

The uniqueness of 4-(dichloromethyl)benzonitrile lies in its dual halogenation which enhances its electrophilic character compared to its analogs. This property allows it to serve as a versatile intermediate for various synthetic pathways that require highly reactive substrates.